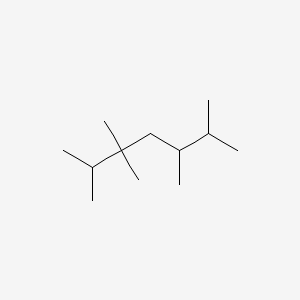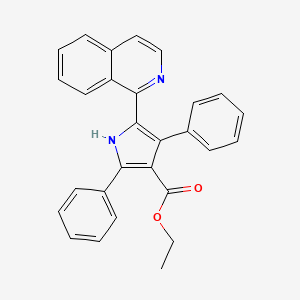
ethyl 5-isoquinolin-1-yl-2,4-diphenyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-isoquinolin-1-yl-2,4-diphenyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-isoquinolin-1-yl-2,4-diphenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with pyrrole intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-isoquinolin-1-yl-2,4-diphenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, altering the compound’s properties .
Applications De Recherche Scientifique
Ethyl 5-isoquinolin-1-yl-2,4-diphenyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which ethyl 5-isoquinolin-1-yl-2,4-diphenyl-1H-pyrrole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to ethyl 5-isoquinolin-1-yl-2,4-diphenyl-1H-pyrrole-3-carboxylate include other heterocyclic molecules with isoquinoline and pyrrole rings, such as:
Isoquinoline derivatives: These compounds share the isoquinoline moiety and exhibit similar chemical properties.
Pyrrole derivatives: These compounds contain the pyrrole ring and are used in various chemical and biological applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct reactivity and interactions with molecular targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
53778-22-6 |
|---|---|
Formule moléculaire |
C28H22N2O2 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
ethyl 5-isoquinolin-1-yl-2,4-diphenyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C28H22N2O2/c1-2-32-28(31)24-23(20-12-5-3-6-13-20)27(30-25(24)21-14-7-4-8-15-21)26-22-16-10-9-11-19(22)17-18-29-26/h3-18,30H,2H2,1H3 |
Clé InChI |
OXNSNRWEXRHPAL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C3=NC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


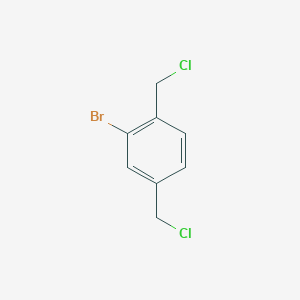
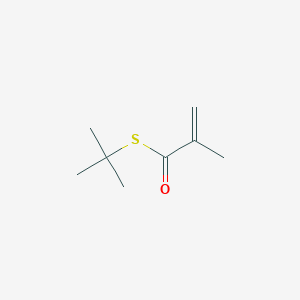
![Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B14637681.png)
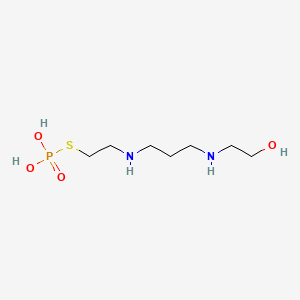
![1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]-](/img/structure/B14637686.png)
![3-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14637687.png)
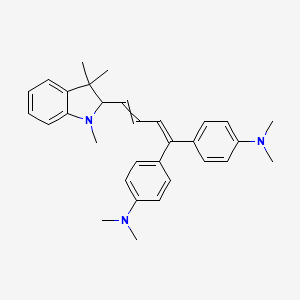
![4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid](/img/structure/B14637705.png)
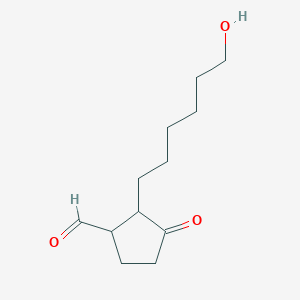



![2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14637729.png)
